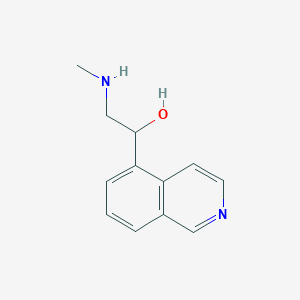
1-(4-Chloro-2-(trifluoromethyl)phenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chloro-2-(trifluoromethyl)phenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with a 4-chloro-2-(trifluoromethyl)phenyl group
Métodos De Preparación
The synthesis of 1-(4-Chloro-2-(trifluoromethyl)phenyl)piperazine typically involves the reaction of 4-chloro-2-(trifluoromethyl)aniline with piperazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction. Industrial production methods may involve more efficient catalytic processes to increase yield and reduce production costs .
Análisis De Reacciones Químicas
1-(4-Chloro-2-(trifluoromethyl)phenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Aplicaciones Científicas De Investigación
1-(4-Chloro-2-(trifluoromethyl)phenyl)piperazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: It serves as a ligand in receptor binding studies to understand the interaction of drugs with their targets.
Industrial Applications: This compound is used in the development of agrochemicals and other industrial chemicals due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 1-(4-Chloro-2-(trifluoromethyl)phenyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can mimic the structure of neurotransmitters, allowing it to bind to receptor sites and modulate their activity. This interaction can lead to various biological effects, depending on the specific receptor or enzyme targeted .
Comparación Con Compuestos Similares
1-(4-Chloro-2-(trifluoromethyl)phenyl)piperazine can be compared with other similar compounds, such as:
1-(4-(Trifluoromethyl)phenyl)piperazine: Lacks the chloro group, which may affect its reactivity and binding affinity.
4-Chloro-2-(trifluoromethyl)phenyl isocyanate: Contains an isocyanate group instead of a piperazine ring, leading to different chemical properties and applications.
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine: A more complex structure with additional functional groups, used in different research contexts.
These comparisons highlight the unique features of this compound, such as its specific substitution pattern and the presence of both chloro and trifluoromethyl groups, which contribute to its distinct chemical behavior and applications.
Propiedades
Fórmula molecular |
C11H12ClF3N2 |
|---|---|
Peso molecular |
264.67 g/mol |
Nombre IUPAC |
1-[4-chloro-2-(trifluoromethyl)phenyl]piperazine |
InChI |
InChI=1S/C11H12ClF3N2/c12-8-1-2-10(9(7-8)11(13,14)15)17-5-3-16-4-6-17/h1-2,7,16H,3-6H2 |
Clave InChI |
CUQNXIWOLXYDER-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C2=C(C=C(C=C2)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-methyl-N-(4-{4-methyl-3,5,9-triazatricyclo[8.4.0.0,2,6]tetradeca-1(10),2(6),4,11,13-pentaene-9-carbonyl}phenyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxamide](/img/structure/B13600221.png)

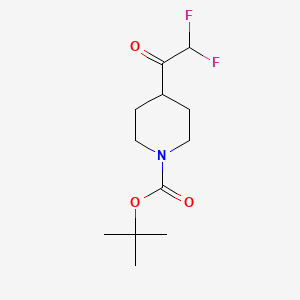

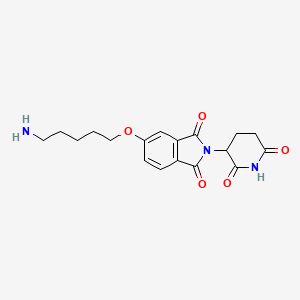
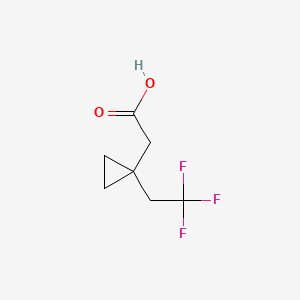
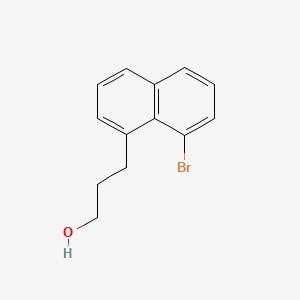
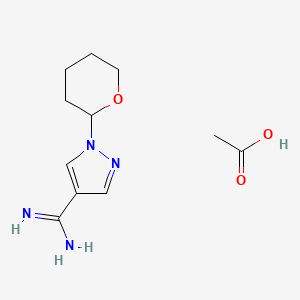
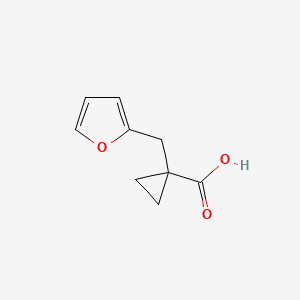


![1-[1-(2,3-Dimethylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13600264.png)
